molecular formula C16H11ClN2OS2 B2534256 2-(5-chlorothiophen-2-yl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide CAS No. 921545-36-0

2-(5-chlorothiophen-2-yl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide

Cat. No.: B2534256
CAS No.: 921545-36-0
M. Wt: 346.85
InChI Key: CPCMILFIFDNSSI-UHFFFAOYSA-N
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Description

2-(5-chlorothiophen-2-yl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide is a complex organic compound that features a unique combination of a chlorothiophene ring and an indeno-thiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-chlorothiophen-2-yl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide typically involves the reaction of thiourea with 2-tosyloxy-1-indanone, 2-bromo-2,3-dihydroinden-1-ones, or 2,2-dibromo-2,3-dihydroinden-1-one . These reactions are carried out under controlled conditions to ensure high yields and purity of the final product. The use of [hydroxy(tosyloxy)iodo]benzene (HTIB) is advantageous as it simplifies the experimental procedure and avoids the use of highly lachrymatory α-halocarbonyl compounds .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

2-(5-chlorothiophen-2-yl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines

Scientific Research Applications

2-(5-chlorothiophen-2-yl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is used in biochemical assays to investigate enzyme interactions and cellular processes.

    Medicine: The compound has potential as a pharmaceutical agent due to its unique structure, which may interact with biological targets in novel ways.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(5-chlorothiophen-2-yl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    8H-indeno[1,2-d]thiazole derivatives: These compounds share the indeno-thiazole core structure and have similar chemical properties.

    Chlorothiophene derivatives: These compounds contain the chlorothiophene ring and exhibit similar reactivity.

Uniqueness

2-(5-chlorothiophen-2-yl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide is unique due to the combination of the chlorothiophene and indeno-thiazole moieties

Properties

IUPAC Name

2-(5-chlorothiophen-2-yl)-N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2OS2/c17-13-6-5-10(21-13)8-14(20)18-16-19-15-11-4-2-1-3-9(11)7-12(15)22-16/h1-6H,7-8H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPCMILFIFDNSSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=C1SC(=N3)NC(=O)CC4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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